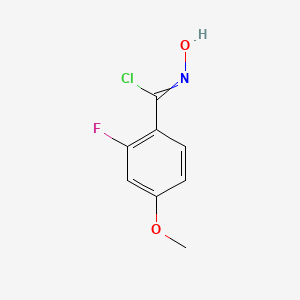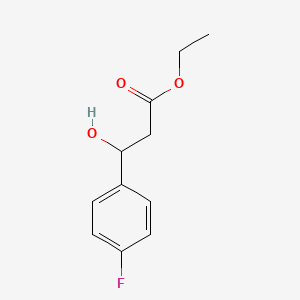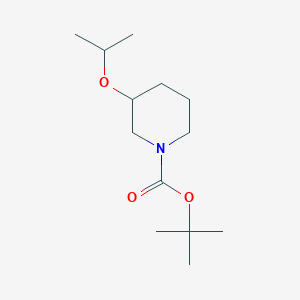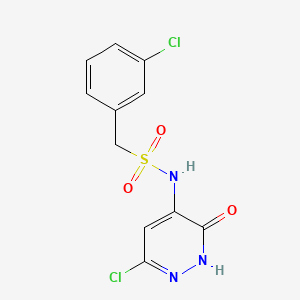
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is an organic compound with the molecular formula C8H7ClFNO2 and a molecular weight of 203.6 g/mol This compound is characterized by the presence of a fluoro group, a hydroxy group, and a methoxy group attached to a benzimidoyl chloride structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then treated with thionyl chloride to yield the desired benzimidoyl chloride .
Reaction Conditions:
Step 1: Reaction of 2-fluoro-4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Step 2: Treatment of the resulting oxime with thionyl chloride under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The fluoro group can be reduced under specific conditions to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base such as triethylamine.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzimidoyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride involves its reactive functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy and methoxy groups can undergo nucleophilic and electrophilic reactions. These interactions enable the compound to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-hydroxy-5-methoxybenzimidoyl Chloride
- 2-Fluoro-N-hydroxy-4-methylbenzimidoyl Chloride
Uniqueness
2-Fluoro-N-hydroxy-4-methoxybenzimidoyl Chloride is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluoro group enhances its stability and bioavailability, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H7ClFNO2 |
|---|---|
Peso molecular |
203.60 g/mol |
Nombre IUPAC |
2-fluoro-N-hydroxy-4-methoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C8H7ClFNO2/c1-13-5-2-3-6(7(10)4-5)8(9)11-12/h2-4,12H,1H3 |
Clave InChI |
YZXMKWBSTVDVAD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=NO)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(2S,4S)-4-(Boc-amino)-2-tetrahydrofuryl]methyl 4-Methylbenzoate](/img/structure/B13684434.png)




![Methyl 7-bromobenzo[b]thiophene-5-carboxylate](/img/structure/B13684464.png)
![Methyl 8-Methylimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13684476.png)
![[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B13684483.png)


![2-(6,7-Dihydro-5h-thiazolo[4,5-f]indol-2-yl)-4,5-dihydrothiazole-4-carboxylic acid](/img/structure/B13684522.png)
